molecular formula C24H44BCuF4N4O4 B570751 Cardio-Spect CAS No. 103694-84-4

Cardio-Spect

Cat. No.: B570751
CAS No.: 103694-84-4
M. Wt: 603.0 g/mol
InChI Key: WJRFSUVOHUMYAO-UHFFFAOYSA-N
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Description

Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate is a coordination compound that features a copper(I) center coordinated to four 2-methoxyisobutylisocyanide ligands. This compound is known for its application in medical imaging, particularly in myocardial perfusion imaging, where it is used as a component of the radiopharmaceutical agent Cardiolite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate typically involves the reaction of copper(I) salts with 2-methoxyisobutylisocyanide in the presence of a tetrafluoroborate source. The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) center. The product is usually isolated as a crystalline solid and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in a lyophilized form for use in medical applications .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate in myocardial perfusion imaging involves its accumulation in viable myocardial tissue. The compound is taken up by the heart muscle cells, allowing for the visualization of blood flow and identification of ischemic regions. The molecular targets include cellular components involved in myocardial uptake and retention .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate is unique due to its specific ligand structure, which provides distinct chemical and biological properties. Its high stability and efficient myocardial uptake make it particularly suitable for medical imaging applications .

Properties

IUPAC Name

copper(1+);1-isocyano-2-methoxy-2-methylpropane;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C6H11NO.BF4.Cu/c4*1-6(2,8-4)5-7-3;2-1(3,4)5;/h4*5H2,1-2,4H3;;/q;;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRFSUVOHUMYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44BCuF4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601026679
Record name Copper tetramibi tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103694-84-4
Record name Tetrakis(2-methoxyisobutylisocyanide)copper(I) tetrafluoroborate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Copper tetramibi tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601026679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(2-Methoxyisobutylisonitrile) Copper(I)tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAKIS(2-METHOXYISOBUTYLISOCYANIDE)COPPER(I) TETRAFLUOROBORATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6OU7HJ70P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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